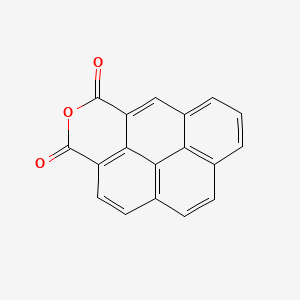![molecular formula C8H21N4OP B14430439 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide CAS No. 83978-24-9](/img/structure/B14430439.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a phosphanylidene group bonded to an acetamide moiety, with three dimethylamino groups attached to the phosphorus atom. It is a colorless liquid at room temperature and is soluble in various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide typically involves the reaction of tris(dimethylamino)phosphine with acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process can be summarized as follows:
Starting Materials: Tris(dimethylamino)phosphine and acetamide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: Tris(dimethylamino)phosphine is slowly added to a solution of acetamide in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane). The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are implemented to handle the reactive intermediates and prevent exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form corresponding oxides.
Reduction: Can be reduced to form phosphine derivatives.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are conducted using halides (e.g., alkyl halides) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Forms phosphine oxides.
Reduction: Produces phosphine derivatives.
Substitution: Yields substituted phosphanylidene acetamide derivatives.
Applications De Recherche Scientifique
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its phosphanylidene group is reactive and can participate in nucleophilic and electrophilic reactions, modulating the activity of target molecules.
Comparaison Avec Des Composés Similaires
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide is unique due to its specific structure and reactivity. Similar compounds include:
Tris(dimethylamino)phosphine: A precursor in the synthesis of this compound.
Hexamethylphosphoramide: Shares similar reactivity but differs in structure.
Phosphine oxides: Formed as oxidation products of phosphines.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
83978-24-9 |
|---|---|
Formule moléculaire |
C8H21N4OP |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
N-[tris(dimethylamino)-λ5-phosphanylidene]acetamide |
InChI |
InChI=1S/C8H21N4OP/c1-8(13)9-14(10(2)3,11(4)5)12(6)7/h1-7H3 |
Clé InChI |
FUEGOSUAOGWMKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=P(N(C)C)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


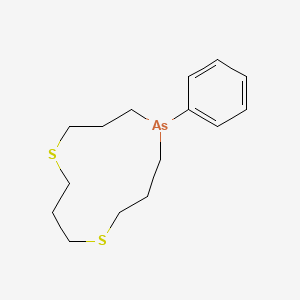

![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


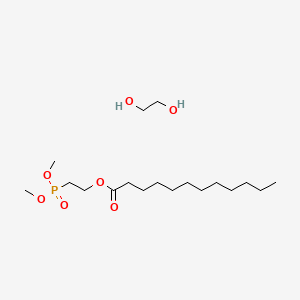
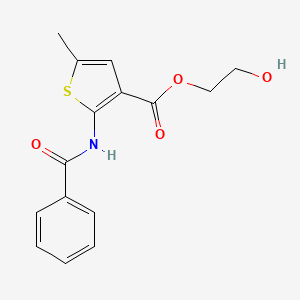
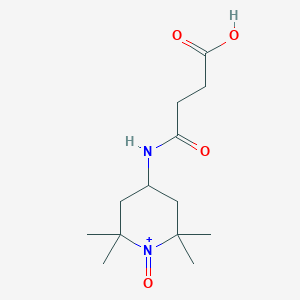
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)

